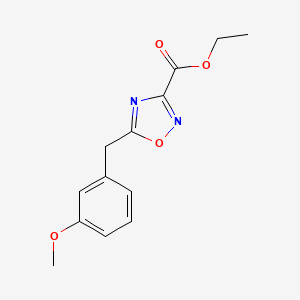

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

概要

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction with aromatic aldehydes or aliphatic aldehydes . The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Other reactions include the transformation of one of the intermediate compounds via vanillyl alcohol to vanillin .科学的研究の応用

Synthesis and Building Blocks

Synthesis of 5-Substituted 2-Ethoxy-1,3,4-Oxadiazoles

A study by Wet-osot, Phakhodee, and Pattarawarapan (2017) explored the convenient preparation of 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a one-pot sequential N-acylation/dehydrative cyclization process. This approach utilized ethyl carbazate and N-acylbenzotriazoles, indicating the potential of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate as a building block in organic synthesis (Sirawit Wet-osot et al., 2017).

Preparation of Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate Derivatives

Jakopin (2018) presented a straightforward route to prepare derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. This study highlights the versatility of oxadiazole derivatives, such as this compound, in medicinal chemistry, providing a foundation for the synthesis of biologically relevant molecules (Ž. Jakopin, 2018).

Optical Properties and Molecular Modeling

Optical Properties of Novel Oxadiazole Derivatives

Jiang, Liu, Lv, and Zhao (2012) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives. Their research analyzed the UV-vis absorption and fluorescence spectral characteristics, suggesting potential applications in materials science for derivatives of this compound (Zhen-Ju Jiang et al., 2012).

Molecular Modeling in Anti-tumor Agents

Nassar, Atta-Allah, and Elgazwy (2015) outlined an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives, involving cyclocondensation reactions. This study incorporated molecular modeling to evaluate the anti-tumor potential, suggesting similar applications for this compound derivatives (I. Nassar et al., 2015).

Crystal Structures and Pharmacological Studies

Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Yeong, Chia, Quah, and Tan (2018) synthesized ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and analyzed its crystal structure using X-ray diffraction. This study indicates the importance of crystallography in understanding compounds like this compound (K. Y. Yeong et al., 2018).

Benzodiazepine Analogues Containing Oxadiazole Units

Research by Mashayekh, Rahmanipour, Mahmoodi, and colleagues (2014) involved synthesizing novel benzodiazepine analogues, including 2-amino-5-(2-phenoxybenzyl)-1,3,4-oxadiazoles. This suggests potential pharmacological applications for compounds structurally related to this compound (S. Mashayekh et al., 2014).

将来の方向性

While specific future directions for Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate are not available, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry . This suggests potential future research directions in exploring the pharmacological activities of similar compounds.

作用機序

Target of Action:

The primary target of this compound is likely a cellular receptor or enzyme. Receptors play a crucial role in mediating drug effects. When drugs bind to receptors, they trigger cellular responses. In this case, the compound likely binds to a specific receptor, initiating downstream signaling pathways .

Mode of Action:

The compound interacts with its target (receptor or enzyme) through binding. It may act as an agonist (activator), antagonist (blocker), or partial agonist (partially activating the receptor). By modulating the target, it induces changes in cellular processes. For example, it could inhibit an enzyme’s activity or alter substrate/product levels .

Pharmacokinetics:

These properties influence bioavailability—the fraction of the administered dose reaching systemic circulation. Factors like solubility, lipophilicity, and molecular weight impact ADME (absorption, distribution, metabolism, excretion) properties .

Result of Action:

At the molecular level, the compound’s action leads to specific cellular responses. These could include altered gene expression, changes in protein activity, or modulation of second messengers. Cellular effects might impact cell growth, inflammation, or neurotransmission .

Action Environment:

Environmental factors play a role. pH, temperature, and other conditions affect stability and efficacy. For instance, exposure to light, humidity, or reactive chemicals could alter the compound’s behavior. Stability studies help assess its shelf life and effectiveness under different conditions .

特性

IUPAC Name |

ethyl 5-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFHDOPXEWWEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)

![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)

![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)

![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)